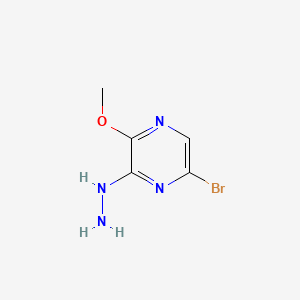

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine typically involves the reaction of 6-bromo-3-methoxypyrazine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general synthetic route can be summarized as follows:

Starting Material: 6-bromo-3-methoxypyrazine

Reagent: Hydrazine hydrate

Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

Reduction Reactions: The compound can undergo reduction reactions to form hydrazones or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine has several scientific research applications:

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine can be compared with other pyrazine derivatives, such as:

6-Bromo-2-hydrazino-3-methoxypyrazine: Similar in structure but with different substitution patterns.

3-Methoxypyrazin-2-ylhydrazine: Lacks the bromine atom, leading to different reactivity and applications.

6-Bromo-3-methoxypyrazine: The parent compound without the hydrazine moiety, used as a starting material for synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, activity profiles, and comparisons with related compounds.

Synthesis

The synthesis of this compound involves the reaction of 6-bromo-3-methoxypyrazine with hydrazine hydrate. The reaction is typically conducted in a solvent such as ethanol or methanol under reflux conditions, followed by purification through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can alter cellular processes and potentially lead to therapeutic effects against specific diseases.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromo-2-hydrazino-3-methoxypyrazine | Similar pyrazine ring but different substitutions | Moderate antimicrobial activity |

| 3-Methoxypyrazin-2-ylhydrazine | Lacks bromine substitution | Lower potency in enzyme inhibition |

| 6-Bromo-3-methoxyquinoline | Different ring structure | Notable anticancer properties |

This table illustrates that while there are similarities among these compounds, the unique substitution pattern on this compound contributes to its distinct biological properties.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Efficacy : In murine models, the compound demonstrated significant activity against Leishmania species, indicating its potential as an antileishmanial agent. Dosing regimens showed robust healing of lesions comparable to established treatments .

- Pharmacokinetics : Pharmacokinetic studies revealed favorable absorption characteristics across several species, suggesting good oral bioavailability and prolonged half-life. This profile supports further exploration for therapeutic use .

- Safety Profile : Toxicological assessments indicated low off-target effects and minimal risk for mutagenicity, which are critical factors for drug development .

Propiedades

IUPAC Name |

(6-bromo-3-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-11-5-4(10-7)9-3(6)2-8-5/h2H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNABYJIAPKOHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729281 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334135-54-4 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.